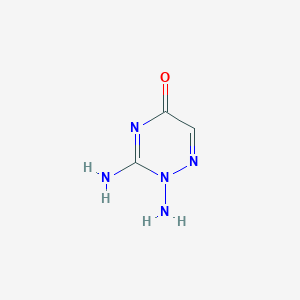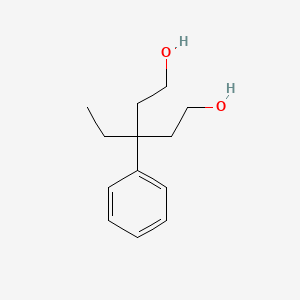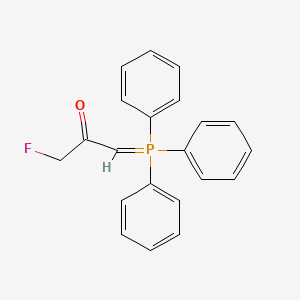![molecular formula C14H22OSi B14416885 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one CAS No. 85620-38-8](/img/structure/B14416885.png)
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[4.5]deca-2,6-dien-1-one core with a methyl group at the 6-position and a trimethylsilyl group at the 2-position. The presence of these substituents imparts distinct chemical properties and reactivity to the molecule, making it of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one can be achieved through several synthetic routes. One common method involves the Pd-catalyzed asymmetric decarboxylation of vinyl methylene cyclic carbonates and p-quinone methides . This reaction is performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reaction is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially leading to different reactivity.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its biological activity could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism by which 6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The spirocyclic structure may interact with specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
7-Methyl-spiro[4.5]deca-6,9-dien-8-one: Similar in structure but with a methyl group at the 7-position.
2-Azaspiro[4.5]deca-1,6,9-trien-8-one: Contains a nitrogen atom in the spirocyclic ring, leading to different reactivity and applications.
Uniqueness
6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one is unique due to the presence of both a trimethylsilyl group and a spirocyclic structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
属性
CAS 编号 |
85620-38-8 |
|---|---|
分子式 |
C14H22OSi |
分子量 |
234.41 g/mol |
IUPAC 名称 |
10-methyl-3-trimethylsilylspiro[4.5]deca-2,9-dien-4-one |
InChI |
InChI=1S/C14H22OSi/c1-11-7-5-6-9-14(11)10-8-12(13(14)15)16(2,3)4/h7-8H,5-6,9-10H2,1-4H3 |
InChI 键 |
WBDGIHVNJUTGPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCCC12CC=C(C2=O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


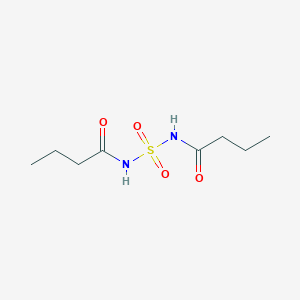

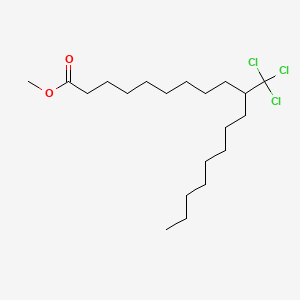
![1,3-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416825.png)
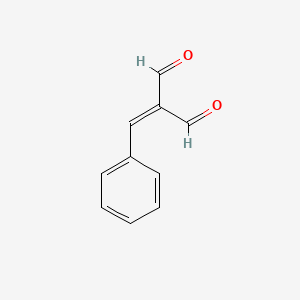

![1-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexane-1-peroxol](/img/structure/B14416833.png)
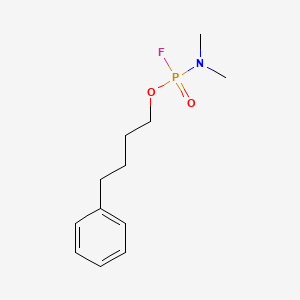
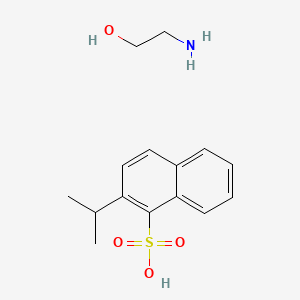
![Benzene, 1-[(1S)-1-methyl-2-propenyl]-4-(2-methylpropyl)-](/img/structure/B14416851.png)
